molecular formula C8H15NO2 B12436627 (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12436627
M. Wt: 157.21 g/mol
InChI Key: FBTUOHOLPTXSPX-SSDOTTSWSA-N
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Description

®-Ethyl 1-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. These compounds are of significant interest in organic chemistry due to their presence in various bioactive molecules and their utility in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 1-methylpyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 1-methylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2R)-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

FBTUOHOLPTXSPX-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1C

Canonical SMILES

CCOC(=O)C1CCCN1C

Origin of Product

United States

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